4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one
Description
The compound 4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one (IUPAC name: (E)-4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one) is a thiazole-containing enone derivative with the molecular formula C₉H₁₁ClN₂OS . Its structure features:
- A conjugated α,β-unsaturated ketone (enone) backbone.
- A 4-chloro-2-(dimethylamino)thiazole ring substituent at the β-position of the enone system.
- An (E)-configuration confirmed by its InChI descriptor .
Its structural analogs, such as 4-(4-(dimethylamino)phenyl)but-3-en-2-one, are synthesized via condensation reactions involving ketones and aryl-substituted isatins under basic conditions .
Properties
Molecular Formula |
C9H11ClN2OS |
|---|---|
Molecular Weight |
230.72 g/mol |
IUPAC Name |
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one |
InChI |
InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3 |
InChI Key |
NAWMJZNEBFPAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction can be carried out in various solvents, including ethanol or methanol, to facilitate the formation of the desired enone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of solvent-free conditions with catalysts like silicon tetrachloride (SiCl4) at elevated temperatures (100-110°C) to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiazole derivatives, including 4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds were synthesized and tested against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action was attributed to the inhibition of bacterial lipid biosynthesis, which is critical for cell membrane integrity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to interact with cellular pathways involved in cancer cell proliferation.
Case Study: Anticancer Evaluation
A notable study focused on the synthesis of thiazole-based compounds and their evaluation against several cancer cell lines, including breast cancer (MCF7). The findings demonstrated that specific derivatives showed promising anticancer activity, with IC50 values indicating effective inhibition of cancer cell growth. Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, supporting their potential as therapeutic agents .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor.
Case Study: Acetylcholinesterase Inhibition
Research has indicated that compounds containing a thiazole ring can serve as effective acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that certain thiazole derivatives exhibited strong inhibitory activity against acetylcholinesterase, suggesting their potential use in developing treatments for cognitive disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Characteristics :
- The thiazole ring introduces electron-rich and electron-deficient regions due to the chloro and dimethylamino substituents, which may influence reactivity and electronic properties.
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table compares the target compound with analogs based on substituents, electronic properties, and functional groups:
Key Observations :
Electronic Effects: The target compound’s thiazole ring (with Cl and dimethylamino groups) introduces greater electronic complexity compared to simple aryl-substituted enones like (E)-4-(4-dimethylaminophenyl)but-3-en-2-one. The electron-donating dimethylamino group and electron-withdrawing Cl may create a push-pull system, altering reactivity . The nitro-substituted enone (E)-4-(4-nitrophenyl)but-3-en-2-one exhibits a shorter λₘₐₓ (323 nm) due to the nitro group’s electron-withdrawing nature, reducing conjugation efficiency compared to dimethylamino-substituted analogs .
Structural Rigidity :
Crystallographic and Spectroscopic Insights
- Compounds like 4 and 5 crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per unit cell.
- UV-Vis data for aryl-substituted enones provide a benchmark for predicting the target compound’s absorption profile, though the thiazole ring’s influence would require experimental validation.
Biological Activity
4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one is a thiazole-derived compound with significant potential in medicinal chemistry. Its structural features, including a thiazole ring and a butenone moiety, contribute to its biological activities, which have garnered interest for applications in drug development, particularly against infections and cancer.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂OS |
| Molecular Weight | 230.71 g/mol |
| CAS Number | 1344869-08-4 |
| Boiling Point | 363.8 ± 50.0 °C (Predicted) |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.88 ± 0.10 (Predicted) |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models, including breast cancer xenografts . The mechanism of action is believed to involve interactions with specific molecular targets, potentially influencing pathways related to cell survival and apoptosis.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent . The structure-activity relationship (SAR) studies highlight that modifications on the thiazole ring can enhance antibacterial efficacy.
The biological effects of this compound are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole moiety may facilitate these interactions, leading to the modulation of enzymatic activity or receptor signaling pathways .
Case Studies
- Anticancer Efficacy : A study involving thiazole derivatives revealed that compounds with similar structures induced apoptosis in cancer cells with EC50 values as low as 2 nM, demonstrating high potency .
- Antimicrobial Testing : In another investigation, the compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 156.47 µM . These results underscore its potential as a therapeutic agent against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
